Methyl (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate is a chemical compound that belongs to the class of thieno[2,3-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly as an analgesic and anti-inflammatory agent. The thieno[2,3-d]pyrimidine framework is known for its biological activity, making derivatives like methyl (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate of significant interest in drug development.
Methyl (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate can be synthesized from various precursors involving thieno[2,3-d]pyrimidine derivatives. The classification of this compound falls under heterocyclic compounds due to the presence of nitrogen atoms in its structure, specifically within the pyrimidine ring.
The synthesis of methyl (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate typically involves several steps:
The reactions often require controlled conditions such as temperature and solvent choice to ensure high yields and purity. For example, refluxing in ethanol or using microwave-assisted synthesis techniques can enhance reaction efficiency and reduce reaction times .
The molecular structure of methyl (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate features a thieno[2,3-d]pyrimidine core with a methyl group at the 5 and 6 positions and an amino group at the 4 position. The acetate group is attached to the nitrogen atom at the 2 position.
The molecular formula is , with a molecular weight of approximately 240.29 g/mol. The compound's structural characteristics can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm functional groups and connectivity.
Methyl (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate can participate in various chemical reactions:
The reactivity of this compound is influenced by its functional groups; for instance, the amino group enhances nucleophilicity while the acetate group provides a leaving group in substitution reactions .
The mechanism of action for methyl (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate involves interaction with biological targets such as enzymes or receptors involved in pain pathways. It is hypothesized that this compound may inhibit certain pathways related to inflammation or pain perception through modulation of signaling molecules.
In vitro studies have shown that similar thieno[2,3-d]pyrimidine derivatives exhibit analgesic activity by affecting cyclooxygenase enzymes or other inflammatory mediators . Further research into specific pathways would provide more detailed insight into its mechanism.
Methyl (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate typically appears as a solid with a melting point that varies based on purity but generally falls within a range indicative of crystalline compounds.
This compound is soluble in polar solvents like ethanol and methanol but may have limited solubility in non-polar solvents due to its polar functional groups. Its stability under various pH conditions should also be assessed for potential applications.
Characterization techniques such as High Performance Liquid Chromatography (HPLC) can be employed to analyze purity and stability over time .
Methyl (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate has potential applications in pharmaceutical development:
Thieno[2,3-d]pyrimidine represents a privileged scaffold in medicinal chemistry due to its structural resemblance to purine nucleobases, enabling targeted interactions with biological macromolecules. Its significance emerged from systematic efforts to overcome limitations of simpler heterocyclic systems, particularly regarding metabolic stability and target affinity. This bicyclic framework serves as a bioisostere for quinazoline and purine systems, mitigating patentability challenges while enhancing pharmacokinetic properties. The scaffold’s versatility is evidenced by its incorporation into diverse clinical candidates:
Table 1: Clinically Evaluated Thieno[2,3-d]pyrimidine Derivatives
Compound | Therapeutic Target | Clinical Status | Key Pharmacological Activity |
---|---|---|---|
Sufugolix (TAK-013) | GnRH Receptor | Phase III | IC₅₀ = 0.06 nM (GnRHR antagonism) |
Relugolix | GnRH Receptor | FDA-approved (2020) | Suppresses gonadotropin secretion |
GDC-0941 | PI3Kα/δ | Phase II | Inhibits AKT phosphorylation (IC₅₀ ~3 nM) |
Olmutinib | EGFR T790M mutant kinase | Approved (2016) | Overcomes T790M-mediated resistance |
The scaffold’s synthetic flexibility enables strategic decoration at C-2, C-4, C-5, and C-6 positions, facilitating rational drug design. Molecular editing of the core structure allows modulation of electronic properties, lipophilicity, and three-dimensional conformation, critical for optimizing target engagement. For example, Olmutinib’s efficacy against EGFR T790M mutants stems from C-4 anilino and C-6 acrylamide groups engineered for covalent binding [1] [4]. This adaptability positions thieno[2,3-d]pyrimidine as a cornerstone in kinase inhibitor development, particularly for oncology targets resistant to first-generation agents.
Functionalization at the C-2 position of thieno[2,3-d]pyrimidine profoundly influences pharmacological potency, selectivity, and physicochemical properties. Methyl (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate exemplifies this strategy, where the acetic acid ester moiety confers distinct advantages:
Table 2: Impact of C-2 Substituents on Thienopyrimidine Bioactivity
C-2 Substituent | Target | Key Activity Findings | Structural Advantage |
---|---|---|---|
Methyl acetate | VEGFR-2 | IC₅₀ = 0.23 µM (Compound 17f [5]) | Optimal hydrophobic contact length |
4-Fluorobenzyl (Sufugolix) | GnRHR | IC₅₀ = 0.06 nM [1] | Aromatic π-stacking with Phe residues |
Thiomorpholine | PI3Kδ | GDC-0941: IC₅₀ = 3 nM [1] | Basic nitrogen for salt bridge formation |
Phenylurea | EGFR/HER2 | Dual inhibition (IC₅₀ < 50 nM) [4] | Bifunctional hydrogen bonding |
The 4-amino and 5,6-dimethyl groups in Methyl (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate synergistically enhance target engagement:
Synthetic accessibility further elevates this derivative’s utility. Copper-catalyzed C–N coupling or Gewald-based cyclization enables efficient production from 2-aminothiophene-3-carboxylate precursors [6]. The ester functionality serves as a synthetic handle for derivatization—hydrolysis yields carboxylic acids for amide coupling, while reduction generates alcohols for ether synthesis, enabling rapid generation of analogs for structure-activity relationship (SAR) studies targeting inflammation (COX-2), angiogenesis (VEGFR-2), or proliferation (EGFR) [3] [5] [7].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: